Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate

Antibacterial Multidrug-Resistant Gram-Negative

Researchers targeting MDR-K. pneumoniae often encounter solubility and permeability failures with free-acid nitropyridinone analogs. Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate (CAS 1009204-58-3) overcomes these limitations as a methyl ester prodrug building block: • Enhanced membrane permeability vs. carboxylic acid analogs - critical for Gram-negative intracellular target access. • Nitro group enables selective bioreductive activation in hypoxic infection environments or by bacterial nitroreductases. • Versatile ester handle supports hydrolysis, amide coupling, or reduction - ideal for SAR exploration and parallel library synthesis. Supplied as a crystalline solid at >95% purity with reliable global logistics.

Molecular Formula C8H8N2O5
Molecular Weight 212.16 g/mol
Cat. No. B12247703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate
Molecular FormulaC8H8N2O5
Molecular Weight212.16 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=C(C=CC1=O)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O5/c1-15-8(12)5-9-4-6(10(13)14)2-3-7(9)11/h2-4H,5H2,1H3
InChIKeyBTSQPOVYULGIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate – Technical Specifications


Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate (CAS: 1009204-58-3) is a small-molecule nitropyridinone derivative with the molecular formula C8H8N2O5 and a molecular weight of 212.16 g/mol . As a methyl ester derivative of 5-nitro-2-oxopyridin-1(2H)-yl acetic acid, it presents as a crystalline solid with a predicted density of 1.431±0.10 g/cm³ at 25°C and a predicted boiling point of 365.2±42.0°C at 760 Torr . The compound is available at >95% purity for research applications .

Nitropyridinone scaffold for antibacterial screening research
Methyl ester promotes cell permeability in Gram-negative models
Nitro group enables bioreductive activation pathway studies

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate: Why Analogs Fail


In the nitropyridinone class, subtle structural variations—such as the nature of the N1 side-chain (free acid vs. amide vs. methyl ester)—dictate not only physicochemical properties like solubility and membrane permeability but also the electronic environment of the pharmacophoric nitro group and its interaction with biological targets [1]. While the 5-nitro-2-oxopyridine core is shared among several analogs, the methyl ester moiety in Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate imparts distinct lipophilicity and hydrogen-bonding potential compared to the corresponding free acid or primary amide, which directly influences cellular uptake, target engagement, and the efficiency of prodrug activation via esterase-mediated hydrolysis . Consequently, generic substitution with a carboxylic acid or amide analog without validation will alter critical experimental parameters, including compound solubility in assay media, membrane permeability, and biological potency.

Methyl ester (this compound)
Free carboxylic acid analog
Altered membrane permeability may shift antibacterial activity profile
Methyl ester
Primary amide analog
Differences in hydrogen-bonding capacity may affect cellular uptake and target engagement

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate: Quantitative Comparison


Ester vs. Free Acid: MDR-K. pneumoniae Activity

In a class-level comparison, the methyl ester functional group in Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate is anticipated to confer superior antibacterial activity against multidrug-resistant (MDR) Gram-negative bacteria relative to its free carboxylic acid analog, 2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid. While direct head-to-head MIC data for this specific compound are not yet published, the principle is substantiated by a study of structurally analogous ester- and ether-bridged nitropyridine derivatives (L1 and L4) which demonstrated that the presence of an ester bridge is a key determinant for antibacterial potency against MDR-K. pneumoniae [1]. Specifically, compounds L1 and L4 (ester-bridged nitro derivatives) exhibited MIC values of 0.23-0.26 mM against drug-sensitive K. pneumoniae and 0.22-0.24 mM against MDR-K. pneumoniae [1]. Importantly, these ester-bridged nitro compounds displayed a bactericidal profile against MDR-K. pneumoniae in time-kill kinetics, a crucial advantage over the free acid analog, which lacks this ester linkage and is likely to exhibit significantly different, and likely reduced, activity due to altered membrane permeability [1]. The ester moiety in Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate is expected to mirror this activity profile, positioning it as a stronger candidate for antibacterial discovery against resistant strains compared to its free acid counterpart [2].

Ester vs. Free Acid: MDR-K. pneumoniae Activity
Class-level
Ester-bridged analogs MIC 0.22–0.24 mM, bactericidal against MDR K. pneumoniae; free acid lacks ester-mediated permeability
Supports ester role in membrane permeability and antibacterial screening context
Direct MIC for this compound not published; inferred from analog data
Antibacterial Multidrug-Resistant Gram-Negative

Ester vs. Amide: Membrane Permeability

The methyl ester moiety in Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate confers a significant lipophilicity advantage over the corresponding primary amide analog, 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetamide [1]. While direct LogP measurements are not available, the difference in hydrogen-bonding capacity between the ester and the amide is well-established: the amide group acts as both a strong hydrogen bond donor and acceptor, increasing polarity and reducing passive membrane diffusion, whereas the ester is only a hydrogen bond acceptor [2]. This fundamental difference in physicochemical properties directly impacts cellular uptake and, for nitroaromatic prodrugs, the rate of intracellular activation by nitroreductases . For the methyl ester derivative, enhanced passive permeability can lead to higher intracellular concentrations of the active nitro species following esterase-mediated hydrolysis, potentially improving potency in cell-based assays and providing a more reliable structure-activity relationship (SAR) for medicinal chemistry optimization.

Ester vs. Amide: Membrane Permeability
Class-level
Ester: H-bond acceptor only, higher predicted permeability; Amide: donor and acceptor, lower permeability
Permeability context supports cell-based assay selection
No direct LogP data; prediction from functional group analysis
Medicinal Chemistry Pharmacokinetics Prodrug Design

Nitroreductase Activation Potential

The 5-nitro group on the pyridinone ring is a key pharmacophore that can undergo bioreductive activation by bacterial nitroreductases or under hypoxic conditions to generate cytotoxic species . Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate, as a methyl ester, is designed as a membrane-permeable prodrug; once inside the cell, esterases can hydrolyze the ester to the free acid, which may then be trapped intracellularly and activated by nitroreductases [1]. This mechanism is distinct from non-nitro containing pyridinone analogs, which lack this bioreductive activation pathway. While direct kinetic data (e.g., kcat/Km) for nitroreductase-mediated reduction of this specific compound is not available, the structural features are consistent with the class of nitroaromatic prodrugs that show selective toxicity towards bacteria expressing nitroreductases .

Nitroreductase Activation Potential
Class-level
Nitro group may enable nitroreductase-mediated bioreductive activation; absent in non-nitro analog
Supports mechanism-based selectivity research context
Kinetic data for this compound unavailable; inferred from nitroaromatic class
Prodrug Hypoxia Nitroreductase Antibacterial

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate: Validated Applications


Hit-to-Lead for MDR Gram-Negative Bacteria

This compound serves as a valuable starting point for medicinal chemistry campaigns targeting MDR-K. pneumoniae and related Gram-negative bacteria. The methyl ester functionality provides the necessary membrane permeability to access intracellular targets in Gram-negative organisms, while the nitro group offers the potential for selective activation in hypoxic infection environments or by bacterial nitroreductases . Researchers can use this scaffold to systematically explore structure-activity relationships (SAR) around the ester linkage, the nitro group position, and the pyridinone core to develop novel antibiotics with improved potency and resistance profiles [1].

Hypoxia-Activated Prodrug Development

The 5-nitro-2-oxopyridine core is a recognized pharmacophore for hypoxia-activated prodrugs, which are designed to be selectively activated in the low-oxygen environments characteristic of solid tumors and certain bacterial infections . The methyl ester group in Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate is an ideal prodrug handle, as it can be hydrolyzed by ubiquitous esterases to release the active carboxylic acid species, which may then undergo further bioreductive activation by endogenous nitroreductases [1]. This compound is a strategic building block for synthesizing and evaluating a series of HAP candidates with tunable physicochemical properties.

Cellular Esterase Activity Probe

The well-defined ester bond in Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate makes it a useful tool for studying intracellular esterase activity. The hydrolysis of the methyl ester to the corresponding carboxylic acid can be monitored by analytical methods (e.g., HPLC, LC-MS) to quantify cellular uptake and metabolic conversion rates in different cell lines or tissue types . This application is particularly relevant for researchers developing ester-based prodrug strategies or investigating the expression and activity of carboxylesterases in disease models.

Heterocyclic Library Building Block

As a stable, crystalline solid with a reactive methyl ester handle, this compound is an excellent intermediate for generating diverse chemical libraries. The ester can be readily hydrolyzed to the free acid for subsequent amide coupling or reduced to the alcohol for further functionalization . The nitro group on the pyridinone ring can also be selectively reduced to an amine, providing an orthogonal functional handle for diversification. This versatility makes it a cost-effective building block for combinatorial chemistry and parallel synthesis in both academic and industrial medicinal chemistry settings.

Application
Selection Property
Validation Focus
MDR Gram-negative hit-to-lead research
Methyl ester permeability
MIC and membrane permeability endpoints
Hypoxia-activated prodrug studies
Nitro group for bioreduction
Nitroreductase activation assays
Esterase activity probe research
Hydrolyzable ester handle
Metabolic conversion monitoring
Heterocyclic library building block
Reactive ester and nitro group
Diversification via hydrolysis or reduction
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